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Compound of Interest

Compound Name: 6-Iodopyridazin-3-amine

Cat. No.: B1310551 Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
6-Iodopyridazin-3-amine (CAS No. 187973-60-0) is a heterocyclic organic compound of

significant interest in medicinal chemistry and drug discovery. Its pyridazine core is a key

pharmacophore found in various biologically active molecules. This guide provides a

comprehensive overview of the commercial availability, suppliers, physicochemical properties,

and a representative synthetic protocol for 6-Iodopyridazin-3-amine.

Physicochemical Properties
6-Iodopyridazin-3-amine is a solid at room temperature. Its key physicochemical properties

are summarized in the table below. This data is compiled from various chemical suppliers and

public databases.
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Property Value Source

CAS Number 187973-60-0 [Multiple Sources]

Molecular Formula C₄H₄IN₃ [Multiple Sources]

Molecular Weight 221.00 g/mol PubChem[1], ECHEMI[2]

Appearance
Not specified (typically off-

white to yellow or brown solid)
General chemical knowledge

Boiling Point
399.6 °C at 760 mmHg

(Predicted)
LookChem[3], ECHEMI[2]

Density 2.204 g/cm³ (Predicted) LookChem[3], ECHEMI[2]

Flash Point 195.5 °C (Predicted) LookChem[3], ECHEMI[2]

Storage Temperature
2-8 °C, under inert gas

(Nitrogen or Argon)
LookChem[3]

XLogP3 0.2 PubChem[1], ECHEMI[2]

Hydrogen Bond Donor Count 1 ECHEMI[2]

Hydrogen Bond Acceptor

Count
3 ECHEMI[2]

Commercial Availability and Suppliers
6-Iodopyridazin-3-amine is available from a variety of commercial suppliers, catering to

research and development needs. The table below lists several suppliers and the typical

purities and quantities they offer. Pricing is subject to change and should be confirmed with the

respective supplier.
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Supplier Purity Available Quantities

AChemBlock 97% Custom Quote

BLD Pharm Research Use Only Inquire for details

Chemenu 97% 10g, 25g

Crysdot 95+% 1g, 5g

LookChem Mass production Inquire for details

Matrix Scientific 95% 1g, 5g

Oakwood Chemical 97% 1g, 5g

Parchem Specialty Chemicals Bulk, Railcar, Barge

SynChem 95+% 1g

SynQuest Laboratories Not specified 5g, 25g

Experimental Protocols
While specific, detailed experimental procedures for the synthesis of 6-Iodopyridazin-3-amine
are not widely published in readily accessible literature, a common and effective method

involves a halogen exchange reaction from the more readily available 3-amino-6-

chloropyridazine. The following is a representative protocol based on established chemical

principles for such transformations.

Representative Synthesis of 6-Iodopyridazin-3-amine from 3-Amino-6-chloropyridazine

This two-step procedure involves the initial synthesis of 3-amino-6-chloropyridazine from 3,6-

dichloropyridazine, followed by a halogen exchange reaction.

Step 1: Synthesis of 3-Amino-6-chloropyridazine

Reaction Setup: In a sealed reaction vessel, combine 3,6-dichloropyridazine (1 molar

equivalent) with a suitable solvent such as ethanol or DMF.

Amination: Add aqueous ammonia (a molar excess, typically 3-7 equivalents) to the solution.
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Heating: Heat the mixture at a temperature ranging from 100 to 180 °C for 5 to 24 hours. The

reaction progress should be monitored by a suitable technique like Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the

solvent under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent or

by column chromatography on silica gel to yield pure 3-amino-6-chloropyridazine.

Step 2: Halogen Exchange to Synthesize 6-Iodopyridazin-3-amine

Reaction Setup: In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1 molar

equivalent) in a suitable solvent like acetonitrile or DMF.

Iodination: Add an iodide source, such as sodium iodide or potassium iodide (typically in

excess), to the solution. The use of a catalyst, such as a copper(I) salt, may be beneficial.

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours,

monitoring the reaction progress by TLC or HPLC.

Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent

can be removed under reduced pressure. The residue can be partitioned between an organic

solvent (e.g., ethyl acetate) and water.

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and

concentrated. The crude 6-Iodopyridazin-3-amine can be further purified by column

chromatography or recrystallization to afford the final product.

Predicted Spectroscopic Data
Experimental spectroscopic data for 6-Iodopyridazin-3-amine is not readily available in the

public domain. The following are predicted spectral characteristics based on the structure and

data from analogous compounds.
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Spectroscopy Predicted Features

¹H NMR

Aromatic protons on the pyridazine ring are

expected in the downfield region. The chemical

shift of the amine (-NH₂) protons can be broad

and variable depending on the solvent and

concentration.

¹³C NMR

Signals corresponding to the four carbon atoms

of the pyridazine ring are expected. The carbon

atom attached to the iodine will be significantly

shifted.

IR Spectroscopy

Characteristic peaks for N-H stretching of the

primary amine (around 3300-3500 cm⁻¹), N-H

bending (around 1600 cm⁻¹), and C-N

stretching are expected.

Mass Spectrometry
The molecular ion peak (M+) would be expected

at m/z = 221.

Applications in Drug Discovery
The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

compounds with a wide range of biological activities. 6-Iodopyridazin-3-amine serves as a

versatile building block for the synthesis of more complex molecules. The iodo-substituent is

particularly useful as it can readily participate in various palladium-catalyzed cross-coupling

reactions, such as the Suzuki, Stille, and Sonogashira couplings.[4] This allows for the

straightforward introduction of diverse aryl, heteroaryl, and alkyl groups at the 6-position of the

pyridazine ring, enabling the exploration of a broad chemical space in the search for new

therapeutic agents.

Procurement and Synthesis Workflow
The following diagram illustrates the typical workflow for a research organization to either

procure or synthesize a specialty chemical like 6-Iodopyridazin-3-amine.
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Caption: Procurement vs. In-house Synthesis Workflow for 6-Iodopyridazin-3-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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